Bienvenue dans la boutique en ligne BenchChem!

Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

Physicochemical profiling Lipophilicity Molecular weight optimization

Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate (CAS 1219391-50-0) is a synthetic small molecule belonging to the 2-oxopiperazine ester class, characterized by a 3-oxo-2-piperazinyl core, an electrophilic bromoacetyl warhead at the N1 position, and a phenethyl ester moiety at the C2-acetate side chain. Its molecular formula is C16H19BrN2O4 with a molecular weight of 383.24 g/mol.

Molecular Formula C16H19BrN2O4
Molecular Weight 383.24 g/mol
CAS No. 1219391-50-0
Cat. No. B1452832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate
CAS1219391-50-0
Molecular FormulaC16H19BrN2O4
Molecular Weight383.24 g/mol
Structural Identifiers
SMILESC1CN(C(C(=O)N1)CC(=O)OCCC2=CC=CC=C2)C(=O)CBr
InChIInChI=1S/C16H19BrN2O4/c17-11-14(20)19-8-7-18-16(22)13(19)10-15(21)23-9-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,22)
InChIKeyBXDCLQYTQKBVSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate (CAS 1219391-50-0): Compound Class and Baseline Characterization for Procurement Assessment


Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate (CAS 1219391-50-0) is a synthetic small molecule belonging to the 2-oxopiperazine ester class, characterized by a 3-oxo-2-piperazinyl core, an electrophilic bromoacetyl warhead at the N1 position, and a phenethyl ester moiety at the C2-acetate side chain . Its molecular formula is C16H19BrN2O4 with a molecular weight of 383.24 g/mol [1]. The compound is cataloged under PubChem CID 46736605 and is supplied by Santa Cruz Biotechnology as catalog sc-338389 for proteomics research use [1]. It belongs to a homologous series of 1-(2-bromoacetyl)-3-oxo-2-piperazinyl acetate esters that differ exclusively in the ester alcohol component, making ester-specific physicochemical and pharmacological profiling the critical determinant for scientific selection .

Why In-Class Substitution of Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate Cannot Be Assumed: Ester-Dependent Differentiation in the Bromoacetyl-Oxopiperazine Series


All members of the 1-(2-bromoacetyl)-3-oxo-2-piperazinyl acetate series share an identical core scaffold and electrophilic bromoacetyl warhead, but the ester moiety varies substantially across available analogs — from short branched alkyl (isobutyl, sec-butyl, CAS 1219373-14-4 and 1219147-69-9) to long linear alkyl (decyl, dodecyl, CAS 1219219-07-4 and 1219298-72-2) to arylalkyl (2-phenoxyethyl, 3-phenylpropyl, CAS 1219272-05-5 and 1219355-20-0) . This ester variation directly governs lipophilicity, aqueous solubility, membrane permeability, and target protein binding surface complementarity [1]. The phenethyl ester (CAS 1219391-50-0) occupies a distinct physicochemical niche: it carries an aromatic ring for potential π-stacking interactions absent in alkyl esters, a two-carbon linker that positions the phenyl group differently than the three-carbon linker of 3-phenylpropyl, and lacks the ether oxygen that increases polarity in the 2-phenoxyethyl analog . Generic substitution without direct comparative data therefore risks altering both pharmacokinetic behavior and target engagement profiles in a manner that cannot be predicted from core scaffold identity alone.

Quantitative Differentiation Evidence for Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate (CAS 1219391-50-0) Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation: Phenethyl Ester Occupies an Intermediate Physicochemical Space Distinct from Alkyl and Arylalkyl Analogs

The phenethyl ester (CAS 1219391-50-0) has a molecular weight of 383.24 g/mol, placing it in a clearly differentiated physicochemical band between the lighter branched-alkyl esters (isobutyl and sec-butyl, both MW 335.19) and the heavier long-chain alkyl esters (decyl MW 419.35, dodecyl MW 447.41) . Its MW is also distinct from the closest arylalkyl analog 3-phenylpropyl (MW 397.26, Δ = +14.02) and the 2-phenoxyethyl analog (MW 399.25, Δ = +16.01) . This intermediate MW correlates with a balanced lipophilicity profile: the phenethyl ester lacks the high logP of decyl and dodecyl analogs (XLogP3 ≈ 4 for decyl) that can cause poor aqueous solubility and non-specific protein binding, while avoiding the very low logP of short alkyl esters that may limit membrane permeability [1].

Physicochemical profiling Lipophilicity Molecular weight optimization

Ester Moiety Structural Differentiation: Phenethyl Aromatic Ring Enables π-Stacking Interactions Absent in Alkyl Ester Analogs

The phenethyl ester of CAS 1219391-50-0 incorporates a terminal phenyl ring connected via a two-carbon ethyl linker to the acetate oxygen, as confirmed by its SMILES notation C1CN(C(C(=O)N1)CC(=O)OCCC2=CC=CC=C2)C(=O)CBr . This aromatic moiety is structurally absent in the isobutyl (CAS 1219373-14-4), sec-butyl (CAS 1219147-69-9), pentyl (CAS 1219342-25-2), decyl (CAS 1219219-07-4), and dodecyl (CAS 1219298-72-2) analogs, which terminate in saturated alkyl chains [1]. The presence of the phenyl ring introduces the potential for π-π stacking interactions with aromatic amino acid side chains (Phe, Tyr, Trp) in protein binding pockets — an interaction mode not available to any alkyl ester analog [2]. While the 3-phenylpropyl (CAS 1219355-20-0) and 2-phenoxyethyl (CAS 1219272-05-5) analogs also contain aromatic rings, the phenethyl ester's two-carbon linker positions the phenyl group at a distinct distance and geometry from the oxopiperazine core compared to the three-carbon linker of 3-phenylpropyl or the ether-oxygen-containing linker of 2-phenoxyethyl .

Medicinal chemistry Structure-activity relationship π-π stacking

Commercial Availability and Pricing Parity: Phenethyl Ester Matches Analog Pricing While Offering Differentiated Structural Features

The phenethyl ester (sc-338389) is available from Santa Cruz Biotechnology at a price of $284.00 per 500 mg unit, with current in-stock availability as of April 2026 . This pricing is identical to that of the isobutyl analog (sc-327941, $284.00/500 mg) and the 2-phenoxyethyl analog (sc-308563, $284.00/500 mg) . Other analogs in the series — including decyl (sc-326755) and dodecyl (sc-326884) — are also cataloged at comparable pricing tiers . The phenethyl ester thus provides its differentiated structural features (aromatic π-system, intermediate MW and lipophilicity) at no procurement cost premium relative to simpler alkyl ester analogs. Additionally, the compound is stocked by multiple suppliers including Matrix Scientific (via Fujifilm Wako distribution) and ChemSite (chem-mall.com), providing multi-source procurement flexibility [1].

Procurement Research chemical sourcing Cost-effectiveness

Electrophilic Warhead Reactivity: Bromoacetyl Group Confers Covalent Target Engagement Capability Conserved Across the Series but Modulated by Ester-Dependent Target Accessibility

All compounds in the 1-(2-bromoacetyl)-3-oxo-2-piperazinyl acetate series contain the bromoacetyl electrophilic warhead, which can form irreversible covalent bonds with nucleophilic cysteine residues in target proteins . This class-level mechanism is analogous to that of the well-characterized soluble guanylyl cyclase (sGC) inhibitor NS 2028 (CAS 204326-43-2), which also employs a bromine-containing electrophilic mechanism to achieve irreversible sGC inhibition with IC50 values of 30 nM (basal) and 200 nM (NO-stimulated) . However, the ester moiety determines target protein accessibility: the phenethyl ester's intermediate lipophilicity and aromatic ring may facilitate access to different protein microenvironments than the highly lipophilic decyl/dodecyl esters (which favor membrane-embedded targets) or the polar 2-phenoxyethyl ester (which favors solvent-exposed binding sites) [1]. Quantitative covalent labeling efficiency and target selectivity are therefore expected to diverge across the ester series, although direct comparative activity-based protein profiling data for this specific compound series have not yet been published in the peer-reviewed literature [2].

Covalent inhibitor Activity-based protein profiling Electrophilic warhead

Predicted Physicochemical Property Differentiation: Phenethyl Ester Balances Hydrogen Bonding Capacity and Rotatable Bond Count for Oral Bioavailability Potential

Based on structural analysis validated against PubChem computed properties for the decyl analog [1], the phenethyl ester (C16H19BrN2O4) is predicted to have: 1 hydrogen bond donor (oxopiperazine NH), 4 hydrogen bond acceptors (2 carbonyl oxygens, oxopiperazine carbonyl, ester carbonyl oxygen), and 8 rotatable bonds . This places the compound within Lipinski Rule of Five compliance (MW < 500, HBD ≤ 5, HBA ≤ 10). In comparison, the decyl analog (C18H31BrN2O4) has 13 rotatable bonds (significantly increased conformational entropy) and higher XLogP3 (≈4), while the 2-phenoxyethyl analog (C16H19BrN2O5) has an additional hydrogen bond acceptor (ether oxygen, 5 total HBA) that increases polarity [1]. The phenethyl ester thus occupies a favorable drug-likeness space: fewer rotatable bonds than decyl/dodecyl (reduced entropic penalty upon binding), lower HBA count than 2-phenoxyethyl, and the aromatic ring contribution to molecular recognition absent in alkyl esters.

Drug-likeness Lipinski Rule of Five Physicochemical optimization

Evidence Gap Advisory: Absence of Published Comparative Biological Activity Data Necessitates Empirical Head-to-Head Profiling for Target-Specific Applications

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and patent databases (conducted April 2026) found no peer-reviewed primary research articles, patent disclosures, or public bioactivity database entries reporting quantitative IC50, Ki, target engagement, or cellular activity data for Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate (CAS 1219391-50-0) or its direct ester analogs [1]. All available information derives from vendor catalog entries and chemical property databases . This evidence gap means that any claim of differential biological potency, selectivity, or in vivo performance between the phenethyl ester and its analogs cannot be supported by published data and must be established through empirical head-to-head comparative profiling in the end user's assay system of interest [2]. The structural and physicochemical differentiation documented in the preceding evidence items provides a rational basis for prioritizing the phenethyl ester in such comparative studies, but does not substitute for experimental validation.

Evidence-based procurement Assay development Due diligence

Recommended Application Scenarios for Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate (CAS 1219391-50-0) Based on Quantitative Differentiation Evidence


Covalent Chemical Probe Development Targeting Proteins with Aromatic-Rich Binding Pockets

The phenethyl ester's terminal phenyl ring enables π-π stacking interactions with Phe, Tyr, and Trp side chains in protein binding sites, a capability absent in all alkyl ester analogs (isobutyl, sec-butyl, pentyl, decyl, dodecyl) . Combined with the bromoacetyl warhead's capacity for irreversible cysteine modification , this compound is best deployed when developing covalent probes for targets where aromatic cage motifs or tyrosine-rich active sites are implicated, such as kinases, bromodomains, or epigenetic reader proteins. The two-carbon ethyl linker positions the phenyl ring at a distinct geometry from the three-carbon linker of 3-phenylpropyl, providing a differentiated binding mode that should be explored computationally (docking) prior to experimental validation.

Activity-Based Protein Profiling (ABPP) with Balanced Subcellular Target Coverage

For ABPP studies where the subcellular localization of target proteins is unknown or spans multiple compartments, the phenethyl ester's intermediate molecular weight (383.24 g/mol) and predicted moderate lipophilicity provide balanced membrane permeability and aqueous solubility [1]. This contrasts with decyl/dodecyl analogs, whose high lipophilicity (XLogP3 ≈ 4) biases target engagement toward membrane-associated proteins, and the 2-phenoxyethyl analog, whose additional ether oxygen increases polarity and may limit membrane penetration [1]. The phenethyl ester thus offers the most versatile starting point for unbiased chemoproteomic target discovery campaigns.

Medicinal Chemistry Lead Optimization with Favorable Drug-Likeness Parameters

With a predicted rotatable bond count of approximately 8 (vs. 13 for the decyl analog), the phenethyl ester incurs a lower conformational entropy penalty upon target binding and is more likely to exhibit favorable oral bioavailability [2]. Its molecular weight (383.24) and hydrogen bonding profile (1 HBD, 4 HBA) place it within Lipinski Rule of Five compliance [2]. For medicinal chemistry programs exploring the bromoacetyl-oxopiperazine scaffold, the phenethyl ester should be prioritized over long-chain alkyl analogs when oral dosing is an eventual development goal. The aromatic ring also provides a synthetic handle for further derivatization (e.g., halogenation, methoxy substitution) to fine-tune potency and selectivity.

Cost-Neutral Procurement of Structurally Differentiated Tool Compounds for SAR Studies

At $284.00 per 500 mg, the phenethyl ester (sc-338389) is priced identically to the isobutyl (sc-327941) and 2-phenoxyethyl (sc-308563) analogs . This pricing parity enables cost-neutral procurement of the phenethyl ester as part of a systematic structure-activity relationship (SAR) panel. A recommended initial SAR panel would include: phenethyl (sc-338389) for aromatic π-stacking and intermediate lipophilicity; isobutyl (sc-327941) as the minimal alkyl ester control; 2-phenoxyethyl (sc-308563) for increased polarity; and 3-phenylpropyl (sc-313519) to probe linker length effects on phenyl positioning — all within the same budget envelope.

Quote Request

Request a Quote for Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.